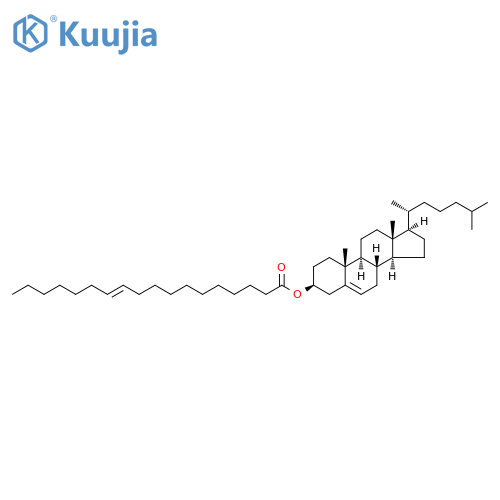Cas no 19485-83-7 (Cholesteryl 11(E)-Vaccenate)
コレステリル11(E)-バッセン酸エステル(Cholesteryl 11(E)-Vaccenate)は、不飽和脂肪酸である11(E)-バッセン酸とコレステロールがエステル結合した脂質化合物です。この化合物は、細胞膜の流動性調節や脂質ラフトの形成に関与するなど、生体膜の機能維持に重要な役割を果たします。特に、11(E)-バッセン酸のトランス型二重結合が特異的な立体構造を形成し、他の脂質分子との相互作用に影響を与える点が特徴です。研究用途として、脂質二重層の物性解析や膜タンパク質の機能研究に有用です。また、安定性が高く、低温条件下でも結晶化しにくいため、実験条件の再現性向上に貢献します。

Cholesteryl 11(E)-Vaccenate structure
商品名:Cholesteryl 11(E)-Vaccenate
CAS番号:19485-83-7
MF:C45H78O2
メガワット:651.099634647369
CID:5092368
Cholesteryl 11(E)-Vaccenate 化学的及び物理的性質
名前と識別子
-
- Cholest-5-en-3-ol (3β)-, 11-octadecenoate, (E)- (9CI)
- Cholesteryl 11(E)-Vaccenate
-
- インチ: 1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h12-13,26,35-36,38-42H,7-11,14-25,27-34H2,1-6H3/b13-12+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
- InChIKey: BNQAKMBVXYXXED-WPCQQANSSA-N
- ほほえんだ: C[C@]12CC[C@H](OC(=O)CCCCCCCCC/C=C/CCCCCC)CC1=CC[C@@]1([H])[C@]3([H])CC[C@]([H])([C@H](C)CCCC(C)C)[C@@]3(C)CC[C@]21[H]
Cholesteryl 11(E)-Vaccenate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Larodan | 64-1813-9-100mg |
Cholesteryl 11(E)-Vaccenate |
19485-83-7 | >99% | 100mg |
€69.00 | 2025-03-07 |
Cholesteryl 11(E)-Vaccenate 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
19485-83-7 (Cholesteryl 11(E)-Vaccenate) 関連製品
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 152840-81-8(Valine-1-13C (9CI))
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
